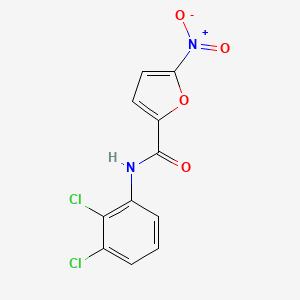
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide, also known as Furazolidone, is a synthetic nitrofuran derivative that has been widely used as an antimicrobial agent. It was first synthesized in 1955 and has been used to treat various bacterial and protozoal infections in both humans and animals.
Wirkmechanismus
The mechanism of action of N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of bacterial enzymes involved in DNA replication and protein synthesis. It also disrupts the electron transport chain in bacteria, leading to the accumulation of toxic reactive oxygen species and ultimately bacterial cell death.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide has been shown to have some toxic effects on mammalian cells, including liver and kidney damage. It has also been shown to have some mutagenic and carcinogenic properties in animal studies. However, these effects have not been observed in humans at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide is a relatively inexpensive and widely available compound that can be used in a variety of laboratory experiments. However, its toxicity and potential mutagenicity should be taken into consideration when designing experiments. Additionally, N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide has a relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide. One area of interest is the development of new synthesis methods that improve the yield and purity of the compound. Another area of research is the identification of new applications for N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide, such as its use as an antiviral agent. Additionally, more research is needed to fully understand the mechanism of action and potential toxic effects of N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide.
Synthesemethoden
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide is synthesized by the reaction of 2,3-dichloronitrobenzene with furfurylamine in the presence of a reducing agent such as sodium dithionite. The resulting intermediate is then reacted with ethyl chloroformate to yield N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide. This synthesis method has been modified over the years to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria, as well as some protozoal parasites. N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide has been used to treat infections such as urinary tract infections, gastroenteritis, and cholera.
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O4/c12-6-2-1-3-7(10(6)13)14-11(16)8-4-5-9(19-8)15(17)18/h1-5H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMZBCDNBILHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

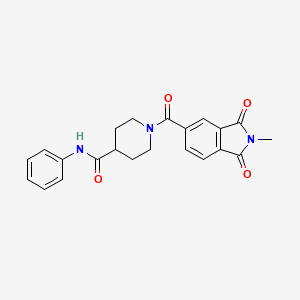
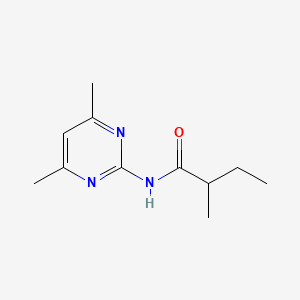
![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
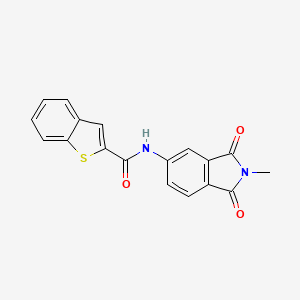
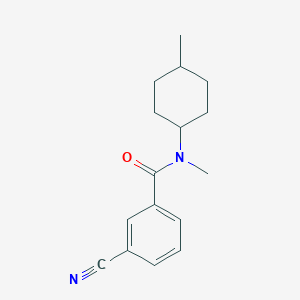
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)
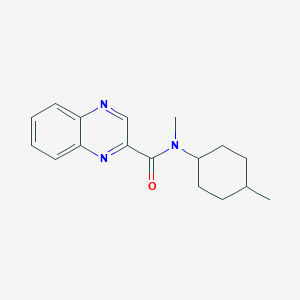
![1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B7540305.png)
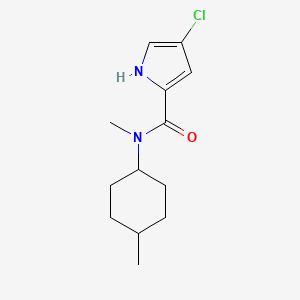
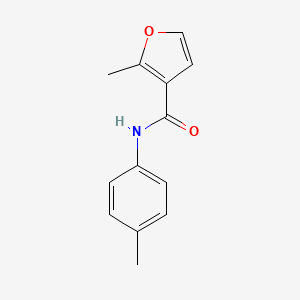
![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)